molecular formula C3H4FNaO4 B3040765 3-Fluoropyruvic acid sodium salt monohydrate CAS No. 238754-68-2

3-Fluoropyruvic acid sodium salt monohydrate

Cat. No.: B3040765
CAS No.: 238754-68-2
M. Wt: 146.05 g/mol
InChI Key: HDSZBLZMLDQKRW-UHFFFAOYSA-M
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Description

3-Fluoropyruvic acid sodium salt monohydrate is a fluorinated derivative of pyruvic acid, a key intermediate in cellular metabolism. This compound is known for its enhanced solubility in water compared to its parent acid, making it easier to handle and dissolve in aqueous solutions .

Preparation Methods

3-Fluoropyruvic acid sodium salt monohydrate can be synthesized through various methods. One common synthetic route involves the fluorination of pyruvic acid. The reaction typically requires a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom into the pyruvic acid molecule. The resulting 3-fluoropyruvic acid is then neutralized with sodium hydroxide to form the sodium salt .

Chemical Reactions Analysis

3-Fluoropyruvic acid sodium salt monohydrate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form fluorinated carboxylic acids.

    Reduction: Reduction reactions can yield fluorinated alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include fluorinated derivatives with varied functional groups .

Scientific Research Applications

3-Fluoropyruvic acid sodium salt monohydrate finds applications in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of other fluorinated compounds, which often possess unique properties and increased biological activity.

    Biology: It is used in studies involving metabolic pathways, particularly those related to pyruvate metabolism.

    Medicine: Fluorinated compounds are of interest in drug development due to their potential therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoropyruvic acid sodium salt monohydrate involves its interaction with the pyruvate dehydrogenase complex. The pyruvate dehydrogenase component catalyzes the decomposition of 3-fluoropyruvate to carbon dioxide, fluoride anion, and acetate. Acetylthiamin pyrophosphate (acetyl-TPP) is an intermediate in this reaction, highlighting the compound’s role in metabolic processes .

Comparison with Similar Compounds

3-Fluoropyruvic acid sodium salt monohydrate can be compared with other similar compounds such as:

    Sodium pyruvate: Unlike this compound, sodium pyruvate does not contain a fluorine atom, resulting in different chemical properties and reactivity.

    Fluoroacetic acid: This compound also contains a fluorine atom but differs in its structure and reactivity compared to this compound.

The uniqueness of this compound lies in its specific fluorination at the pyruvate molecule, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

sodium;3-fluoro-2-oxopropanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FO3.Na.H2O/c4-1-2(5)3(6)7;;/h1H2,(H,6,7);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSZBLZMLDQKRW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)[O-])F.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FNaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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